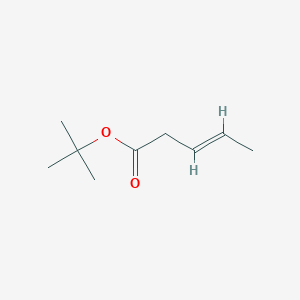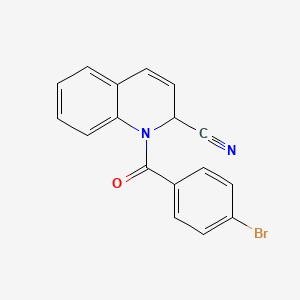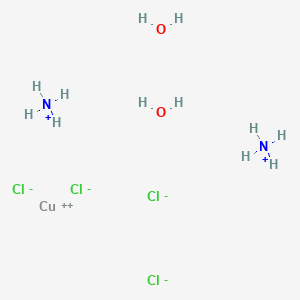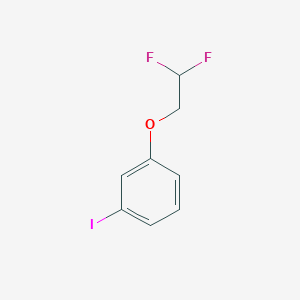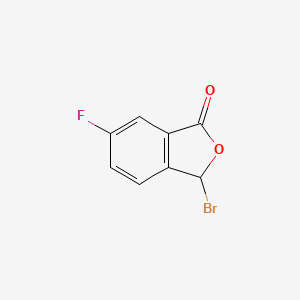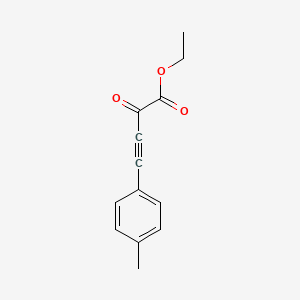
Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate is an organic compound with the molecular formula C₁₃H₁₂O₃ and a molecular weight of 216.23 g/mol . It is a derivative of but-3-ynoic acid, featuring an ethyl ester group, a ketone group at the second position, and a p-tolyl group at the fourth position. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate typically involves the reaction of p-tolylacetylene with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques such as distillation and recrystallization .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols.
Substitution: Various esters and amides.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. For example, it may inhibit enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-oxo-4-phenylbut-3-ynoate: Similar structure but with a phenyl group instead of a p-tolyl group.
Ethyl 2-oxo-4-(m-tolyl)but-3-ynoate: Similar structure but with an m-tolyl group instead of a p-tolyl group.
Ethyl 2-oxo-4-(o-tolyl)but-3-ynoate: Similar structure but with an o-tolyl group instead of a p-tolyl group.
Uniqueness
Ethyl 2-oxo-4-(p-tolyl)but-3-ynoate is unique due to the presence of the p-tolyl group, which imparts specific steric and electronic properties. These properties influence its reactivity and interactions with other molecules, making it distinct from its analogs .
Eigenschaften
Molekularformel |
C13H12O3 |
|---|---|
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
ethyl 4-(4-methylphenyl)-2-oxobut-3-ynoate |
InChI |
InChI=1S/C13H12O3/c1-3-16-13(15)12(14)9-8-11-6-4-10(2)5-7-11/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
RPQIKSFGFLWZCC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(=O)C#CC1=CC=C(C=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Oxazolo[4,5-c]pyridine-4-methanamine](/img/no-structure.png)
